molecular formula C17H11BrO3 B611534 UBP618 CAS No. 1333110-86-3

UBP618

Katalognummer: B611534
CAS-Nummer: 1333110-86-3
Molekulargewicht: 343.176
InChI-Schlüssel: UISPFOJJZIPYLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Significance of N-Methyl-D-Aspartate Receptors in Central Nervous System Neurobiology

NMDA receptors are crucial components of excitatory synapses throughout the CNS. news-medical.netnih.govmdpi.com They are heterotetrameric complexes typically formed by two obligatory GluN1 subunits and two GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D). news-medical.netnih.govmdpi.complos.org The specific combination of GluN2 subunits significantly influences the receptor's functional and pharmacological properties, as well as its localization and developmental expression patterns. rupress.orgnih.govmdpi.complos.orgemory.edu

A hallmark feature of NMDA receptors is their voltage-dependent block by extracellular magnesium ions (Mg²⁺), which is relieved upon sufficient depolarization of the postsynaptic membrane. wikipedia.orgrupress.orgnews-medical.netnih.gov This property, combined with the requirement for simultaneous binding of glutamate (or aspartate) and a co-agonist (glycine or D-serine), allows NMDARs to act as "coincidence detectors," integrating presynaptic activity and postsynaptic depolarization. wikipedia.orgrupress.orgnews-medical.netnih.gov Upon activation, the receptor channel opens, allowing the influx of cations, notably calcium (Ca²⁺). wikipedia.orgrupress.orgnews-medical.netnih.gov The resulting increase in intracellular Ca²⁺ triggers various downstream signaling pathways essential for synaptic plasticity, including processes like long-term potentiation (LTP), which is considered a cellular basis for learning and memory. wikipedia.orgnews-medical.netnih.govnih.govplos.org Beyond synaptic plasticity, NMDARs are involved in neuronal development, circuit formation, and other vital neurological functions such as breathing and locomotion. news-medical.netnih.govmdpi.com

The critical roles of NMDARs also mean that their dysfunction can contribute to pathological states. Both overactivation, leading to excitotoxicity, and hypofunction have been implicated in a range of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, Huntington's disease, epilepsy, stroke, traumatic brain injury, mood disorders, and schizophrenia. wikipedia.orgnews-medical.netnih.govnih.govmdpi.comresearchgate.netemory.edumdpi.comnih.gov

Evolution of Pharmacological Modulators for NMDA Receptors

The understanding of NMDARs as key players in excitatory neurotransmission and their involvement in disease has spurred decades of research into developing pharmacological agents to modulate their activity. nih.govnih.govmdpi.comnih.gov Early efforts focused on agents that interfered with agonist binding or blocked the ion channel pore. Competitive antagonists, such as APV, bind to the glutamate or glycine binding sites, preventing agonist access. nih.govfrontiersin.org Channel blockers, like MK-801 and memantine, enter and occlude the open channel pore in a voltage-dependent or -independent manner. wikipedia.orgnih.govnih.gov While these compounds were invaluable as research tools and some, like memantine, found clinical use (e.g., in Alzheimer's disease), their broad-spectrum blockade of NMDAR activity often led to undesirable side effects due to the widespread distribution and vital physiological roles of the receptors. wikipedia.orgnih.govmdpi.com

The recognition of the diversity of NMDAR subtypes, conferred primarily by the different GluN2 subunits, highlighted the potential for developing subtype-selective modulators that could target specific circuits or pathological processes while minimizing effects on normal NMDAR function. rupress.orgnih.govemory.edumdpi.com This led to interest in allosteric modulation, where compounds bind to sites distinct from the orthosteric sites, influencing receptor function indirectly. rupress.orgnih.govmdpi.com The discovery of ifenprodil, a GluN2B-selective negative allosteric modulator (NAM) binding to the amino-terminal domain (ATD), was a significant step in this direction. rupress.orgfrontiersin.orgmdpi.comrsc.org

More recently, research has expanded to identify and characterize novel allosteric modulators, including both NAMs and positive allosteric modulators (PAMs), that target different sites on the receptor complex. emory.edunih.govmdpi.comresearchgate.net These newer classes of modulators offer the possibility of greater subtype selectivity and potentially improved therapeutic profiles compared to earlier generations of NMDAR drugs. nih.govmdpi.com

Overview of UBP618 as a Research Tool in Allosteric Modulation Studies

This compound is a chemical compound that has been identified and characterized as an allosteric inhibitor of NMDA receptors. nih.govresearchgate.netnih.govnih.govmedchemexpress.com It is part of a series of naphthoic acid derivatives found to modulate NMDA receptors through a novel mechanism of action, distinct from orthosteric agonist binding or channel block. researchgate.netnih.govnih.gov

Research on this compound has primarily focused on understanding its interaction with different NMDAR subtypes and elucidating the structural features that contribute to its activity. Studies have shown that this compound acts as an inhibitor across the four main GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D). researchgate.netnih.govnih.govrsc.orggoogle.com While initially described as non-selective based on its inhibitory activity across these subtypes, further structure-activity relationship studies comparing this compound to related compounds like UBP628 and UBP608 have indicated that structural modifications, such as the elimination of the hydroxyl group present in this compound, can lead to increased selectivity for specific subtypes, such as GluN1/GluN2A receptors. researchgate.netnih.govnih.gov

A notable characteristic of this compound and some related compounds with a 6-phenyl substitution is their inability to fully inhibit NMDA receptor responses, particularly at receptors containing GluN2A, GluN2B, and GluN2C subunits, showing maximal inhibition typically ranging from 60-90%. researchgate.netnih.govnih.gov This property distinguishes them from competitive antagonists and suggests a complex allosteric mechanism where the modulator may not completely abolish agonist efficacy. nih.gov

Research utilizing this compound and its analogs has been instrumental in mapping the structure-activity relationships within this class of naphthoic acid derivatives and exploring novel allosteric binding sites on the NMDA receptor complex. nih.govresearchgate.netnih.govnih.gov These studies contribute to the broader effort to develop subtype-selective NMDAR modulators with potential as pharmacological tools and therapeutic leads. emory.edunih.govmdpi.comresearchgate.netnih.gov

Detailed research findings on this compound's activity have been reported, including its potency (IC50 values) across different recombinant human NMDA receptor subtypes.

CompoundGluN1/GluN2A IC₅₀ (µM)GluN1/GluN2B IC₅₀ (µM)GluN1/GluN2C IC₅₀ (µM)GluN1/GluN2D IC₅₀ (µM)Maximal Inhibition (%)
This compound~2~2~2~260-90 (lower for A, B, C)

Note: IC₅₀ values are approximate based on reported findings. Maximal inhibition percentages can vary depending on the specific GluN2 subunit composition. researchgate.netnih.govnih.govrsc.org

These data highlight this compound's inhibitory effect across all tested GluN2 subunits with similar potency, reinforcing its initial characterization as a non-selective inhibitor within this series. researchgate.netnih.govrsc.orggoogle.com The observation of incomplete maximal inhibition for certain subtypes is a key finding that distinguishes its allosteric mechanism. researchgate.netnih.govnih.gov

Research into the mechanism of action of this compound and similar compounds suggests that they bind to a novel allosteric site, potentially in the ligand-binding domain (LBD) region, although the precise binding site and gating mechanism are subjects of ongoing investigation. frontiersin.orgresearchgate.netnih.govnih.govgoogle.comresearchgate.net Understanding these molecular interactions is crucial for the rational design of future NMDAR modulators.

Eigenschaften

CAS-Nummer

1333110-86-3

Molekularformel

C17H11BrO3

Molekulargewicht

343.176

IUPAC-Name

4-Bromo-3-hydroxy-7-phenyl-naphthalene-2-carboxylic acid

InChI

InChI=1S/C17H11BrO3/c18-15-13-7-6-11(10-4-2-1-3-5-10)8-12(13)9-14(16(15)19)17(20)21/h1-9,19H,(H,20,21)

InChI-Schlüssel

UISPFOJJZIPYLC-UHFFFAOYSA-N

SMILES

O=C(C1=C(O)C(Br)=C2C=CC(C3=CC=CC=C3)=CC2=C1)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

UBP618;  UBP-618;  UBP 618.

Herkunft des Produkts

United States

Pharmacological Profile and Receptor Interaction Mechanisms of Ubp618

Classification as a Negative Allosteric Modulator (NAM) of NMDA Receptors

UBP618 is classified as a negative allosteric modulator (NAM) of NMDA receptors researchgate.netnih.gov. Unlike competitive antagonists that bind to the orthosteric agonist sites, NAMs modulate receptor activity by binding to distinct allosteric sites on the receptor complex researchgate.netnih.gov. This mode of action allows for a potentially different pharmacological profile compared to orthosteric antagonists or channel blockers. This compound has been identified as a pan-inhibitor within the class of NMDAR-NAMs researchgate.net.

Inhibitory Activity Across GluN2 Subunits of NMDA Receptors

NMDA receptors are heterotetramers typically composed of two GluN1 subunits and two GluN2 subunits, with four subtypes of GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D) contributing to functional diversity. This compound exhibits inhibitory activity across these different GluN2-containing receptor subtypes.

Pan-Inhibitory Action on GluN1/GluN2A-D Subtypes

Studies have demonstrated that this compound acts as a pan-inhibitor, showing inhibitory activity at all four major recombinant human NMDA receptor subtypes: GluN1/GluN2A, GluN1/GluN2B, GluN1/GluN2C, and GluN1/GluN2D researchgate.net. This compound exhibits relatively potent, nonselective inhibition across these subtypes, with reported IC₅₀ values clustering around 2 µM. This indicates that similar concentrations of this compound are required to achieve half-maximal inhibition for each of the GluN2 subtypes.

Characterization of Maximal Inhibition

While this compound inhibits all GluN2 subtypes, it is characterized by not causing full inhibition of NMDA receptor responses, particularly when tested under conditions with relatively low agonist concentrations researchgate.net. Research indicates that this compound's maximal inhibition varies depending on the specific GluN2 subtype and agonist concentration. Maximal percentage inhibition values have been reported in the range of 60-90% for GluN1/GluN2A, GluN1/GluN2B, and GluN1/GluN2C responses. In the presence of 10 µM L-glutamate and 10 µM glycine, maximal inhibitions were reported as approximately 83 ± 4% for GluN1/GluN2A, 88 ± 2.0% for GluN1/GluN2B, 87 ± 2% for GluN1/GluN2C, and 87 ± 5% for GluN1/GluN2D. It has also been observed that increasing agonist concentration can decrease the maximal percentage inhibition of GluN1/GluN2A responses while increasing that of GluN1/GluN2D responses.

The following table summarizes reported IC₅₀ and maximal inhibition data for this compound across different GluN1/GluN2 receptor subtypes:

Receptor SubtypeIC₅₀ (µM)Maximal Inhibition (%) (at 10 µM L-glutamate + 10 µM glycine)Reference
GluN1/GluN2A~2, 1.8 ± 0.260-90, 83 ± 4
GluN1/GluN2B~2, 2.4 ± 0.160-90, 88 ± 2.0
GluN1/GluN2C~2, 2.0 ± 0.0860-90, 87 ± 2
GluN1/GluN2D~2, 2.4 ± 0.387 ± 5

Note: IC₅₀ values are approximate or reported with standard error where available. Maximal inhibition percentages are ranges or reported with standard error where available, specifically under conditions of 10 µM L-glutamate and 10 µM glycine.

Allosteric Binding Site Characterization

The mechanism by which this compound modulates NMDA receptor activity involves binding to an allosteric site, distinct from the conventional agonist binding sites and the ion channel pore.

Modulatory Principles and Mechanistic Insights

Non-competitive Antagonism

This compound functions as a non-competitive antagonist of NMDA receptors epa.govmetabolomicsworkbench.org. This is supported by findings that its inhibitory actions are not overcome by increasing concentrations of the agonists L-glutamate or glycine fishersci.caepa.govfishersci.at. Non-competitive antagonism typically involves binding to an allosteric site distinct from the orthosteric agonist binding site, which can lead to a reduction in the maximal achievable response of the receptor to the agonist. While this compound is generally non-selective across GluN2 subtypes in terms of potency, some related compounds with structural modifications, such as a 6-phenyl substitution, were observed to have lower maximal inhibition at certain GluN2-containing receptors (GluN1/GluN2A, GluN1/GluN2B, and GluN1/GluN2C) fishersci.at. This compound itself demonstrated maximal inhibition levels ranging from 83% to 88% across the different subtypes tested fishersci.ca.

Agonist Concentration Dependence of Inhibitory Potency

Studies evaluating the effect of varying agonist concentrations on this compound's inhibitory activity at GluN1/GluN2A and GluN1/GluN2D receptors revealed complex interactions fishersci.ca. The IC50 values for this compound at these subtypes were largely unaffected by increasing concentrations of L-glutamate and glycine fishersci.ca. However, the maximal percentage of inhibition was influenced by agonist concentration in a subunit-dependent manner fishersci.ca. For GluN1/GluN2A receptors, increasing agonist concentration led to a decrease in the maximal percentage inhibition fishersci.ca. Conversely, for GluN1/GluN2D receptors, increasing agonist concentration resulted in an increase in the maximal percentage inhibition fishersci.ca. This suggests that while the affinity of this compound binding may not be significantly altered by agonist presence, the efficacy of its inhibitory effect can be modulated by agonist concentration in a manner that varies depending on the specific GluN2 subunit composition fishersci.ca.

NMDA Receptor SubtypeAgonist Concentration (µM L-glutamate/glycine)IC50 (µM)Maximal Inhibition (%)
GluN1/GluN2A10/101.8 ± 0.283 ± 4
GluN1/GluN2AHigh3.2 ± 0.472 ± 1
GluN1/GluN2D10/102.4 ± 0.387 ± 5
GluN1/GluN2DHigh1.8 ± 0.199.9 ± 0.4

Data derived from research findings fishersci.ca.

Analysis of Voltage Dependence in Inhibition

Analysis of this compound's inhibitory activity at different membrane potentials demonstrated that its effects are not voltage-dependent fishersci.caepa.govfishersci.at. For instance, at a concentration of 100 μM, this compound inhibited GluN1/GluN2A responses by 76 ± 4% at a membrane potential of +40 mV and by 66 ± 3% at −60 mV fishersci.ca. This minimal change in inhibition across varying voltages suggests that this compound does not exert its blocking effect by physically obstructing the ion channel pore, a mechanism that is typically characterized by voltage-dependent block, as observed with agents like magnesium fishersci.cafishersci.atmetabolomicsworkbench.orgguidetopharmacology.org.

Methodologies for Investigating Ubp618's Effects in Research Settings

Recombinant NMDA Receptor Expression Systems for Functional Studies

To study the effects of UBP618 on defined NMDA receptor subtypes, recombinant expression systems are employed. These systems allow researchers to control the subunit composition of the expressed receptors, which is crucial given the diverse physiological and pharmacological properties conferred by different GluN2 subunits (GluN2A-D) and GluN3 subunits (GluN3A-B) in combination with the obligatory GluN1 subunit. nih.govnews-medical.netuniprot.orgnih.govnih.gov

Xenopus laevis oocytes are a widely used expression system for studying ion channels and receptors, including NMDA receptors. nih.govua.esresearchgate.net This system is amenable to injecting mRNA encoding specific NMDA receptor subunits, allowing for the functional expression of defined receptor subtypes on the oocyte membrane. nih.govua.es The ease of microinjection and the relatively large size of the oocytes make them particularly suitable for electrophysiological recordings, such as two-electrode voltage clamp. nih.govnih.govua.esresearchgate.net Studies evaluating the activity of this compound and related 2-naphthoic acid derivatives have utilized recombinant NMDA receptors expressed in Xenopus oocytes. nih.govnih.gov Specifically, GluN1a and GluN2 subunit RNAs are typically mixed in a specific molar ratio and microinjected into the oocyte cytoplasm. nih.gov After a period allowing for protein expression and assembly, the functional receptors are present on the oocyte surface, ready for electrophysiological analysis. nih.govua.es

Mammalian cell lines, such as HEK293 cells, are also utilized for the expression of recombinant NMDA receptors. researchgate.netbiorxiv.orgfrontiersin.orgauckland.ac.nzfrontiersin.org While the provided search results specifically mention HEK293 cells in the context of NMDA receptor studies, mammalian cell lines in general offer advantages such as post-translational modifications that are more similar to native mammalian neurons compared to Xenopus oocytes. frontiersin.org These cell lines can be transfected with plasmids or viral vectors containing the genes for specific NMDA receptor subunits, leading to the expression of functional receptors. biorxiv.orgauckland.ac.nzfrontiersin.org Electrophysiological techniques, such as whole-cell patch clamp, are commonly applied to mammalian cell lines expressing recombinant NMDA receptors to assess the effects of compounds like this compound. researchgate.netbiorxiv.orgauckland.ac.nz

Xenopus laevis Oocyte Expression

Electrophysiological Techniques for Receptor Current Analysis

Electrophysiological techniques are fundamental to characterizing the functional impact of compounds on ion channels like NMDA receptors. These methods directly measure the flow of ions through the receptor channel in response to agonist binding and in the presence of modulators. nih.govcas.cznih.govuvic.ca

Whole-cell patch clamp is a widely used electrophysiological technique that allows for the recording of ionic currents flowing through the entire population of ion channels in the membrane of a single cell. biorxiv.orgauckland.ac.nznih.govnih.gov In the context of NMDA receptor research, this technique is applied to cells expressing recombinant receptors (e.g., mammalian cell lines or neurons) or to native neurons. biorxiv.orgauckland.ac.nznih.govnih.gov A glass micropipette is sealed onto the cell membrane, and suction is applied to break the membrane within the pipette tip, establishing electrical continuity between the pipette interior and the cell cytoplasm. nih.gov This configuration allows for precise control of the cell's membrane potential (voltage clamp) and measurement of the resulting ionic currents mediated by NMDA receptors upon agonist application and in the presence of compounds like this compound. biorxiv.orgnih.govnih.gov

Measurement of receptor-mediated current responses involves applying agonists (such as glutamate and glycine) to activate the NMDA receptors and then observing the resulting ionic current using electrophysiological techniques like two-electrode voltage clamp in oocytes or patch clamp in mammalian cells. nih.govbiorxiv.orgcas.czuvic.cafrontiersin.org The amplitude and kinetics of these currents provide information about receptor function. cas.cz When investigating the effects of an inhibitor like this compound, the compound is typically co-applied with the agonists, and the reduction in the receptor-mediated current is measured. nih.gov This allows for the determination of the compound's inhibitory potency and efficacy at different receptor subtypes. nih.govnih.gov

Research findings on this compound using these methods have shown that it inhibits the activation of various GluN1/GluN2 NMDA receptor subtypes. nih.govresearchgate.netnih.gov For instance, studies using two-electrode voltage clamp in Xenopus oocytes expressing different recombinant NMDA receptor subtypes have provided data on the concentration of this compound required to produce 50% inhibition (IC50) and the maximal percentage of inhibition. nih.govnih.gov

Here is a table summarizing some research findings on the inhibitory activity of this compound at different NMDA receptor subtypes expressed in Xenopus oocytes:

Receptor SubtypeIC50 (µM)Maximal % Inhibition
GluN1/GluN2A1.8 nih.gov~80-90% (initial report), relatively low (~60-90%) compared to full inhibition nih.govresearchgate.net
GluN1/GluN2B2.4 nih.gov~80-90% (initial report), relatively low (~60-90%) compared to full inhibition nih.govresearchgate.net
GluN1/GluN2C2.0 nih.gov~80-90% (initial report), relatively low (~60-90%) compared to full inhibition nih.govresearchgate.net
GluN1/GluN2D2.4 nih.gov~80-90% (initial report), fully inhibited in some studies nih.gov

Note: IC50 values were determined by TEVC using Xenopus oocytes unless noted otherwise. nih.gov Maximal inhibition can vary depending on experimental conditions and specific study. nih.govresearchgate.net

These data indicate that this compound is a relatively potent inhibitor across the tested GluN2 subtypes, although the maximal inhibition achieved can vary depending on the specific subunit composition. nih.govresearchgate.netnih.gov

Whole-Cell Patch Clamp Recordings

Functional and Binding Assays

Functional assays, primarily electrophysiological recordings as described above, are the mainstay for evaluating the activity of compounds like this compound on NMDA receptors by measuring the resulting current responses. nih.govnih.govbiorxiv.orgauckland.ac.nzcas.czuvic.cafrontiersin.orgcore.ac.uk These assays directly assess how the compound affects the receptor's ability to open its ion channel in response to agonists. nih.govcas.cz

Calcium Imaging High-Throughput Screening for Modulator Identification

Calcium imaging is a powerful technique used to monitor intracellular calcium levels, which can change in response to the activation or inhibition of ion channels and receptors, including NMDA receptors. High-throughput screening (HTS) integrates this imaging technique with automated systems to rapidly assess the effects of large libraries of compounds on cellular calcium dynamics. This approach is valuable for identifying potential modulators of receptors targeted by compounds like this compound. Calcium imaging allows for the assessment of neuronal activity at a cellular level and is amenable to HTS for phenotypic discovery. biorxiv.org It can detect and quantify spontaneous activity and synchrony metrics. biorxiv.org Calcium imaging screens can be used to identify small molecule therapeutics by observing changes in intracellular calcium concentrations using fluorescent dyes. newcastle-mitochondria.com This is particularly relevant for targets like NMDA receptors, which are ionotropic receptors whose activation leads to calcium influx.

Radioligand Binding Assays for Allosteric Modulation Studies

Radioligand binding assays are fundamental techniques in pharmacology used to study the binding of a compound to its target receptor. These assays involve incubating a receptor preparation with a radiolabeled ligand and measuring the amount of radioactivity bound to the receptor. sci-hub.seperceptive.com This allows for the determination of ligand affinity (Kd) and receptor density (Bmax). perceptive.com

For studying allosteric modulation, radioligand binding assays can provide insights into how a compound like this compound, which acts as a negative allosteric modulator (NAM) of NMDA receptors, affects the binding of other ligands, such as orthosteric agonists or antagonists. nih.govnih.gov Allosteric modulators bind to a site distinct from the orthosteric binding site but influence the receptor's activity or the binding of orthosteric ligands. sci-hub.senih.govuniversiteitleiden.nl Kinetic binding assays can be particularly sensitive for measuring the properties of allosteric ligands by observing how they alter the rates of radioligand association or dissociation. sci-hub.se While indirect equilibrium binding assays may not always distinguish allosteric inhibitors from competitive ones, kinetic studies can help elucidate the mechanism of allosteric modulation. sci-hub.se this compound has been identified as a pan-inhibitor, acting as a NAM at multiple NMDA receptor subtypes. nih.gov Studies have shown that this compound inhibits NMDA receptor responses, and its activity is not competitive with agonists, suggesting an allosteric mechanism. nih.govresearchgate.net

Computational and In Silico Approaches

Computational methods complement experimental studies by providing theoretical insights into the interactions between this compound and its target receptors at a molecular level.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a widely used computational technique in structure-based drug design that predicts the preferred orientation and binding affinity of a ligand to a receptor. plos.orgnih.gov It involves sampling different conformations of the ligand within the receptor's binding site and scoring these poses based on their predicted interaction energy. nih.gov Molecular docking studies can help to understand how this compound might bind to NMDA receptors and identify potential binding sites. core.ac.ukresearchgate.net This method aims to predict the best interaction mode between the target and candidate compounds to form a stable complex. plos.org While powerful, traditional docking tools may have limitations in accurately modeling interactions involving significant protein flexibility or large conformational changes upon ligand binding. nih.govplos.org

In Silico Modeling for Prediction of Binding Sites and Conformational Changes

In silico modeling encompasses a range of computational techniques used to simulate and analyze biological systems. In the context of this compound research, these methods can be employed to predict potential binding sites on NMDA receptors and model the conformational changes that may occur upon this compound binding. nih.govmdpi.com Identifying binding sites is a key step in drug discovery, as it helps to determine where a ligand is likely to interact with a protein. mdpi.com In silico methods can analyze the physicochemical and shape characteristics of protein regions to predict these sites. mdpi.com

Modeling conformational changes is crucial because protein structures are dynamic and can undergo significant rearrangements upon ligand binding. plos.orgnih.gov In silico simulations, such as molecular dynamics, can provide insights into these dynamic processes and how this compound binding might induce or stabilize specific receptor conformations. nih.govplos.orgnih.gov While predicting binding events in flexible proteins, especially those with multiple domains or allosteric sites, remains challenging, computational protocols combining techniques like conformational sampling and molecular dynamics are being developed to address this. nih.govplos.orgbiorxiv.org These models can help to explain the allosteric mechanisms of compounds like this compound by showing how binding at one site can influence the structure and function of other parts of the receptor.

Ubp618 As a Pharmacological Probe in Fundamental Neuroscience Research

Dissecting NMDA Receptor Subtype-Specific Functions in Neurobiology

NMDA receptors are a critical class of ligand-gated ion channels in the central nervous system, playing essential roles in synaptic plasticity, learning, and memory. nih.govnih.govnih.gov They are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two regulatory GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D). nih.govnih.govnih.gov The diversity in GluN2 subunit composition confers distinct functional and pharmacological properties to NMDA receptors, influencing their localization, channel kinetics, and signaling capabilities. nih.govnih.govresearchgate.netnih.gov

Pharmacological probes like UBP618 are instrumental in differentiating the roles of these receptor subtypes. While this compound is characterized as a relatively potent, non-selective inhibitor across all GluN2 subunits, with reported IC50 values around 2 µM for GluN1/GluN2A, GluN1/GluN2B, GluN1/GluN2C, and GluN1/GluN2D receptors, its study contributes to understanding the broader impact of inhibiting multiple GluN2-containing receptor populations simultaneously. nih.gov Research utilizing this compound and related compounds with varying degrees of selectivity helps to delineate the specific contributions of different GluN2 subunits to synaptic function and neuronal signaling under physiological and pathological conditions. sigmaaldrich.com

Contribution to Understanding GluN2 Subunit Roles in Neuronal Processes

The distinct temporal and spatial expression patterns and channel properties of GluN2 subunits, particularly GluN2A and GluN2B, significantly contribute to the complexity of brain function. researchgate.netfishersci.ca These subunits are involved in crucial physiological processes such as neuronal signal transduction, long-term potentiation (LTP), and long-term depression (LTD). researchgate.net Studies investigating the effects of compounds like this compound, which inhibit GluN2 subunits, provide insights into how modulating the activity of these subunits impacts these fundamental neuronal processes. While this compound itself is non-selective, comparisons with more selective modulators, such as UBP608 which shows selectivity for GluN1/GluN2A receptors, help to parse the specific roles of individual GluN2 subunits. sigmaaldrich.com The C-terminal domain (CTD) of GluN2 subunits has been identified as critical for the inhibitory action of this compound, highlighting the importance of subunit structure in modulating receptor function. sigmaaldrich.com Research in this area, employing pharmacological tools, continues to enrich the understanding of how GluN2 subunits shape synaptic transmission and plasticity.

Elucidation of General Principles of Allosteric Modulation in Ligand-Gated Ion Channels

Ligand-gated ion channels (LGICs), including NMDA receptors, are subject to complex modulation by allosteric effectors that bind to sites distinct from the primary neurotransmitter binding site. chem960.comuni.lu This allosteric modulation provides a crucial layer of control over channel activity and cellular excitability. uni.lu this compound functions as a negative allosteric modulator (NAM) of NMDA receptors. Studies characterizing the interaction of this compound and other allosteric modulators with NMDA receptors contribute to the broader understanding of the principles governing allosteric modulation in LGICs. nih.govchem960.com These investigations reveal how the binding of modulators at extracellular or transmembrane sites can influence receptor conformation, gating, and ion flux. chem960.com The identification of novel allosteric sites and mechanisms of action through the study of compounds like this compound expands the knowledge base regarding the diverse ways LGICs can be regulated, offering potential avenues for therapeutic development. nih.govuni.lu

Utility in Preclinical Models for Receptor Biology Research

Pharmacological probes like this compound are valuable tools in preclinical research models to investigate receptor biology and its implications in neurological function and dysfunction. These models allow for controlled manipulation of receptor activity and the study of downstream effects in complex biological systems.

Investigating Synaptic Transmission and Plasticity in Animal Models

Synaptic transmission and plasticity, the fundamental processes underlying learning and memory, are frequently studied in animal models. NMDA receptors are key players in various forms of synaptic plasticity, such as LTP and LTD. nih.govresearchgate.net Using compounds like this compound in animal models allows researchers to probe the contribution of NMDA receptor activity to these processes. By inhibiting NMDA receptors, this compound can be used to assess the extent to which NMDA receptor-dependent mechanisms are involved in observed changes in synaptic strength and connectivity. Studies in transgenic mouse models, for instance, have utilized pharmacological interventions to investigate alterations in synaptic transmission and plasticity associated with neurological conditions.

Probing Neuronal Network Activity and Excitatory/Inhibitory Balance in Research Models

Neuronal network activity and the balance between excitation and inhibition are critical for proper brain function. Dysregulation of this balance is implicated in various neurological disorders. nih.govnih.gov NMDA receptors, as key mediators of excitatory neurotransmission, play a significant role in shaping neuronal network dynamics. nih.govnih.gov Pharmacological tools like this compound can be employed in research models to investigate how modulating NMDA receptor activity affects network oscillations and the delicate balance between excitatory and inhibitory inputs. chem960.com Studies using computational models and experimental approaches in animal models explore how different regimes of excitation-inhibition balance influence the formation and dynamics of neuronal assemblies. While the direct application of this compound in such studies is not explicitly detailed in the provided snippets concerning network activity, the principle of using NMDA receptor modulators to probe these processes is well-established in the field.

Understanding Receptor Dysregulation in Experimental Neuropathological Models

Dysfunction of NMDA receptors is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including neurodegenerative diseases, epilepsy, and schizophrenia. nih.govnih.gov Experimental neuropathological models are developed to mimic aspects of these conditions and are used to investigate the underlying mechanisms and evaluate potential therapeutic interventions. Pharmacological probes like this compound can be utilized in these models to study the role of NMDA receptor dysregulation in disease progression and symptom manifestation. By inhibiting NMDA receptor activity, researchers can explore whether reducing receptor function ameliorates pathological phenotypes in these models. researchgate.netsigmaaldrich.com Studies in animal models of conditions like Alzheimer's disease and schizophrenia often investigate alterations in NMDA receptor expression, function, and downstream signaling, and compounds affecting these receptors are valuable research tools.

Facilitating the Design and Development of Next-Generation NMDA Receptor Modulators

The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays crucial roles in central nervous system function, including synaptic plasticity, learning, and memory. nih.govpatsnap.com Dysregulation of NMDA receptor activity is implicated in numerous neurological and psychiatric conditions. nih.govpatsnap.comfrontiersin.org Consequently, NMDA receptors are significant targets for pharmacological intervention. nih.govfrontiersin.org Historically, pharmacological tools for modulating NMDA receptor activity were limited in their mechanism of action and subtype selectivity. nih.govnih.gov The identification of novel allosteric modulators, such as this compound, has expanded the possibilities for precisely regulating NMDA receptor function and has been instrumental in facilitating the design and development of next-generation NMDA receptor modulators. nih.govnih.gov

This compound is a naphthoic acid derivative that functions as a negative allosteric modulator (NAM) of NMDA receptors. nih.govnih.govnih.govresearchgate.netnih.gov Unlike competitive antagonists that bind to the glutamate or glycine sites, this compound modulates the receptor through a distinct, novel mechanism of action, binding to sites outside the conventional agonist binding sites, the ion channel pore, or the N-terminal regulatory domain. nih.govnih.gov This allosteric modulation offers a different approach to influencing receptor activity.

Research into the structure-activity relationships (SAR) of naphthoic acid derivatives, including this compound, has provided valuable insights for the design of new NMDA receptor modulators. Studies have evaluated the inhibitory activity of various derivatives against the four main GluN1/GluN2(A-D) NMDA receptor subtypes. nih.govresearchgate.netnih.gov this compound, specifically identified as 1-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid, emerged as a relatively potent inhibitor with an IC50 of approximately 2 μM across all tested NMDA receptor subtypes. nih.govresearchgate.netnih.gov This pan-inhibitory characteristic makes this compound a useful tool for broadly studying NMDA receptor function. nih.govnih.gov

Detailed research findings highlight how structural modifications to the naphthoic acid scaffold influence potency and subtype selectivity. For instance, the addition of amino or hydroxyl groups, particularly at the 3-position of 2-naphthoic acid, increased inhibitory activity, especially at GluN1/GluN2C and GluN1/GluN2D receptors. nih.govresearchgate.netnih.gov Further substitutions, such as halogen and phenyl groups on 2-hydroxy-3-naphthoic acid, led to the discovery of more potent inhibitors like this compound. nih.govresearchgate.netnih.gov

Crucially, these SAR studies revealed that modifications to the this compound structure can confer subtype selectivity. For example, the elimination of the hydroxyl group present in this compound, as seen in related compounds like UBP628 and UBP608, results in increased selectivity for GluN1/GluN2A receptors. nih.govresearchgate.netnih.gov This demonstrates that specific structural features of this compound and its analogs are critical determinants of their activity and selectivity profiles.

Another important finding from studies involving this compound and related compounds is the observation that some of these allosteric antagonists, particularly those with a 6-phenyl substitution, are less able to fully inhibit NMDA receptor responses compared to competitive antagonists. nih.govresearchgate.netnih.gov this compound, for instance, maximally inhibits GluN1/GluN2 receptor responses by approximately 80-90%, with slightly lower maximal inhibition observed at GluN1/GluN2A receptors. nih.gov This property of partial maximal inhibition is a distinguishing feature of this class of allosteric modulators and suggests a different mode of interaction with the receptor compared to full competitive antagonists. nih.gov Such partial inhibition could potentially be advantageous for therapeutic applications by avoiding excessive blockade of NMDA receptor signaling, which might reduce adverse effects. nih.govresearchgate.netnih.gov

The insights gained from studying this compound and its derivatives have significantly contributed to the understanding of allosteric modulation sites on the NMDA receptor complex. The fact that these compounds act at novel sites, distinct from previously known drug binding sites, expands the repertoire of targets for pharmacological intervention. nih.govnih.gov These studies reveal discrete SARs for the allosteric antagonism of NMDA receptors, which directly facilitates the rational design and development of new NMDA receptor modulator agents with tailored subtype selectivity and functional properties for various neuropsychiatric and neurological conditions. nih.govnih.govnih.govresearchgate.netnih.gov

Here is a summary of key data points regarding this compound and related compounds from the research:

CompoundStructural Feature Highlighted (vs. This compound)Effect on Potency/SelectivityMaximal Inhibition (% at 10 μM L-glutamate and 10 μM glycine)
This compound-Potent, non-selective inhibitor (IC50 ~2 μM across subtypes)~80-90% (lowest at GluN1/GluN2A) nih.gov
2-Naphthoic acidLacks key substitutionsLow activity, especially at non-GluN2A subtypesNot specified as potent inhibitor nih.govresearchgate.netnih.gov
3-Amino/3-hydroxy 2-naphthoic acidAddition at 3-positionIncreased inhibitory activity (GluN1/GluN2C, GluN1/GluN2D)Not specified nih.govresearchgate.netnih.gov
UBP628Elimination of 2-hydroxyl groupIncreased GluN1/GluN2A selectivityNot specified nih.govresearchgate.netnih.gov
UBP608Elimination of 2-hydroxyl groupIncreased GluN1/GluN2A selectivity (IC50 19 μM for GluN2A, 68-426 μM for others) nih.govNot specified nih.govresearchgate.netnih.gov
UBP6176-phenyl groupRelatively low maximal inhibition (GluN1/GluN2A: 71.5%, GluN1/GluN2B: 56.8%) nih.govFull inhibition (GluN1/GluN2C, GluN1/GluN2D) nih.gov
UBP619Closely related to this compound, 6-phenyl groupRelatively low maximal inhibition (GluN1/GluN2A, GluN1/GluN2B, GluN1/GluN2C) nih.govNot specified for GluN1/GluN2D nih.gov
UBP552Precursor to this compound (lacks 6-phenyl)Lower potency compared to this compound nih.govAble to fully inhibit all receptor responses nih.gov

These findings underscore the utility of this compound and its structural analogs as pharmacological probes to dissect the complexities of NMDA receptor modulation and to guide the development of novel therapeutic agents targeting these receptors.

Future Directions in Ubp618 Research and Allosteric Nmda Receptor Pharmacology

Further Characterization of Allosteric Binding Sites and Mechanisms

A critical area for future research involves the detailed characterization of the allosteric binding site(s) of UBP618 on the NMDA receptor complex. While it is known that this compound does not bind to the orthosteric L-glutamate or glycine binding sites, the ion channel pore, or the N-terminal regulatory domain, the precise location and nature of its allosteric interaction remain to be fully elucidated. nih.govnih.govresearchgate.net Studies have suggested that naphthoic acid derivatives, including this compound, may bind in the ligand-binding domain (LBD) region of the receptor. researchgate.net Further research is needed to define the pharmacophore of this novel allosteric site, which is essential for rational drug design efforts. nih.gov Understanding the molecular determinants of this compound binding and how this binding allosterically modulates receptor activity, including its impact on channel gating and kinetics, is crucial. mdpi.comnih.gov Research indicates that this compound does not fully inhibit NMDA receptor responses under low agonist concentrations, suggesting a complex modulatory mechanism. nih.gov Additionally, the observation that compounds with a 6-phenyl substitution, like this compound, are less able to fully inhibit certain GluN2-containing receptors highlights the need to understand the structural features underlying the degree of maximal inhibition. nih.govnih.gov

Development of Subunit-Selective this compound Analogs with Refined Pharmacological Profiles

This compound is characterized as a non-selective inhibitor across the four GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D) with IC50 values around 2 µM for each subtype. nih.govrsc.orgresearchgate.net However, the development of subunit-selective allosteric modulators is a significant goal in NMDA receptor pharmacology to potentially target specific neuronal circuits or pathological conditions with reduced off-target effects. nih.govresearchgate.netemory.edu Structure-activity relationship (SAR) studies based on the 2-naphthoic acid core of this compound have already provided insights into the structural features that influence potency and selectivity. nih.govresearchgate.netnih.gov For instance, the elimination of the hydroxyl group in this compound, as seen in analogs like UBP628 and UBP608, leads to an increase in GluN1/GluN2A selectivity. nih.govresearchgate.netnih.gov Future research will focus on synthesizing and evaluating novel this compound analogs with modifications to the naphthoic acid scaffold to identify compounds with improved potency and higher selectivity for specific GluN2 subunits or even triheteromeric receptor assemblies (e.g., GluN1/GluN2A/GluN2B). nih.govnih.gov The goal is to create a toolbox of subunit-selective allosteric modulators that can serve as pharmacological probes to dissect the distinct roles of different NMDA receptor subtypes in normal brain function and disease states. emory.edunih.gov

Integration of Advanced Structural Biology Techniques (e.g., Cryo-EM, X-ray Crystallography) for NMDAR-Modulator Complexes

Advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, are invaluable for understanding the atomic-level interactions between allosteric modulators like this compound and the NMDA receptor. nih.govnih.govgoogle.comelifesciences.orgnih.gov While X-ray crystallography has provided structures of isolated domains and some receptor complexes, cryo-EM has enabled the visualization of full-length NMDA receptors in different functional states and in complex with various ligands. nih.govnih.govnih.govosti.gov Future studies should aim to obtain high-resolution cryo-EM or X-ray crystallography structures of NMDA receptor subtypes, particularly those containing different GluN2 subunits, in complex with this compound and its selective analogs. nih.govnih.gov These structures will provide crucial insights into the precise binding site(s) of these compounds, the conformational changes induced upon binding, and how these changes are transduced to modulate channel activity. nih.govnih.govplos.org Such structural information will be instrumental in guiding structure-based drug design efforts to develop more potent and selective allosteric modulators. nih.govplos.org

Application of Chemogenomics and Advanced Computational Chemistry in Discovery Efforts

Chemogenomics and advanced computational chemistry techniques can significantly accelerate the discovery and optimization of novel allosteric modulators targeting NMDA receptors, including those related to the this compound scaffold. cellphysiolbiochem.complos.orgarxiv.org Chemogenomics approaches involve the systematic analysis of chemical space in relation to target protein families to identify novel chemotypes with desired activity profiles. cellphysiolbiochem.com By leveraging existing data on known NMDA receptor ligands, including this compound and its analogs, chemogenomics can help identify potential starting points for new allosteric modulators. Computational chemistry techniques, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can complement experimental studies by providing insights into ligand-receptor interactions, predicting binding affinities, and guiding the design of new compounds. plos.orgarxiv.org For example, computational studies can help predict how modifications to the this compound structure might impact its binding to different GluN2 subunits or influence the receptor's conformational dynamics. arxiv.org Integrating these computational approaches with high-throughput screening and medicinal chemistry efforts will be essential for the efficient discovery and optimization of the next generation of this compound-like allosteric modulators.

Q & A

Q. How can theoretical models predict this compound's off-target effects before experimental validation?

  • Methodological Answer : Utilize molecular docking simulations against proteome-wide libraries (e.g., AutoDock Vina). Cross-validate with transcriptomic data (RNA-seq) from exposed cell lines. Prioritize high-probability targets for empirical testing, reporting docking scores and binding poses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
UBP618
Reactant of Route 2
Reactant of Route 2
UBP618

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.